

# Solubility and appearance of 5-Bromo-2-(bromomethyl)pyrimidine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                   |
|----------------|-----------------------------------|
| Compound Name: | 5-Bromo-2-(bromomethyl)pyrimidine |
| Cat. No.:      | B2374605                          |

[Get Quote](#)

## An In-Depth Technical Guide to the Solubility and Appearance of **5-Bromo-2-(bromomethyl)pyrimidine**

This guide provides an in-depth analysis of the physicochemical properties of **5-Bromo-2-(bromomethyl)pyrimidine** (CAS No. 1193116-74-3), with a specific focus on its appearance and solubility profile. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies to facilitate the effective use of this versatile heterocyclic building block.

## Core Physicochemical Profile

**5-Bromo-2-(bromomethyl)pyrimidine** is a disubstituted pyrimidine ring, a structural motif of significant interest in medicinal chemistry and materials science. Understanding its fundamental properties is the first step toward its successful application in synthesis and development workflows.

The molecule's structure, featuring a polar pyrimidine core, a lipophilic bromine substituent on the ring, and a reactive bromomethyl group, dictates its behavior. The interplay between the polar nitrogen atoms and the nonpolar halogen atoms creates a nuanced solubility profile that requires careful consideration.

Table 1: Key Physicochemical Properties of **5-Bromo-2-(bromomethyl)pyrimidine**

| Property                | Value                                                        | Source                                  |
|-------------------------|--------------------------------------------------------------|-----------------------------------------|
| CAS Number              | 1193116-74-3                                                 | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula       | C <sub>5</sub> H <sub>4</sub> Br <sub>2</sub> N <sub>2</sub> | <a href="#">[1]</a> <a href="#">[3]</a> |
| Molecular Weight        | 251.91 g/mol                                                 | <a href="#">[1]</a> <a href="#">[3]</a> |
| Appearance              | White to off-white solid                                     | <a href="#">[1]</a>                     |
| Predicted Boiling Point | 252.0 ± 20.0 °C                                              | <a href="#">[1]</a>                     |
| Predicted Density       | 2.072 ± 0.06 g/cm <sup>3</sup>                               | <a href="#">[1]</a>                     |
| Consensus Log Po/w      | 1.87                                                         | <a href="#">[3]</a>                     |
| Storage Conditions      | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | <a href="#">[1]</a>                     |

## Visual and Physical Characterization: Appearance

In its solid state, **5-Bromo-2-(bromomethyl)pyrimidine** is consistently described as a white to off-white solid[\[1\]](#).

- Causality of Appearance: The white color is characteristic of a pure organic compound that does not absorb light in the visible spectrum. The "off-white" or pale yellow designation that may be observed in some batches can indicate the presence of minute impurities or slight degradation over time, a common occurrence for reactive brominated compounds. The bromomethyl group is particularly susceptible to slow hydrolysis or decomposition, which can lead to discoloration.
- Expert Insight: For sensitive applications, such as catalysis or late-stage pharmaceutical synthesis, the color of the material can be a critical preliminary indicator of purity. A starkly yellow or brown appearance warrants caution and may necessitate purification (e.g., recrystallization) or re-analysis of the material's purity before use.

## Comprehensive Solubility Analysis

The solubility of a reagent is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. The solubility of **5-Bromo-2-(bromomethyl)pyrimidine** is governed by its molecular structure, which lacks hydrogen bond donors and possesses both polar and nonpolar regions.

## Aqueous Solubility

The compound exhibits limited solubility in water. A calculated value predicts its aqueous solubility to be approximately 0.43 mg/mL<sup>[3]</sup>.

- Mechanistic Explanation: While the two nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, this is counteracted by the overall lipophilicity of the molecule, driven by the large bromine atoms and the carbon backbone. The predicted LogP value of 1.87 further confirms its preference for a more nonpolar environment over water<sup>[3]</sup>. This low aqueous solubility is typical for halogenated heterocyclic compounds of its size.

## Organic Solvent Solubility

While comprehensive experimental data across a wide range of organic solvents is not readily published, we can infer a reliable solubility profile based on chemical principles and data from analogous structures. The compound's structure suggests good solubility in a range of common laboratory solvents.

- Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is expected. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices for dissolving polar organic molecules. Their high dielectric constants and ability to solvate the polar pyrimidine ring will effectively overcome the crystal lattice energy of the solid. Research on structurally related pyrimidine derivatives confirms that DMSO and DMF are effective solvents<sup>[4]</sup>.
- Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good to moderate solubility is anticipated. Dichloromethane (DCM) is a versatile solvent that can effectively solvate the nonpolar regions of the molecule. It is an excellent choice for reactions where a non-protic, moderately polar environment is required.
- Ethers (e.g., THF, Diethyl Ether): Moderate solubility is expected in Tetrahydrofuran (THF), while lower solubility is likely in less polar ethers like diethyl ether. THF provides a good

balance for many reactions involving organometallic reagents.

- Alcohols (e.g., Methanol, Ethanol): Moderate to low solubility is expected. While these protic solvents can interact with the nitrogen atoms, the overall lipophilicity of the molecule may limit its solubility. Furthermore, the high reactivity of the bromomethyl group creates a risk of solvolysis, particularly with heating, forming the corresponding methoxymethyl or ethoxymethyl pyrimidine. Therefore, protic solvents should be used with caution.

Table 2: Predicted and Observed Solubility Profile

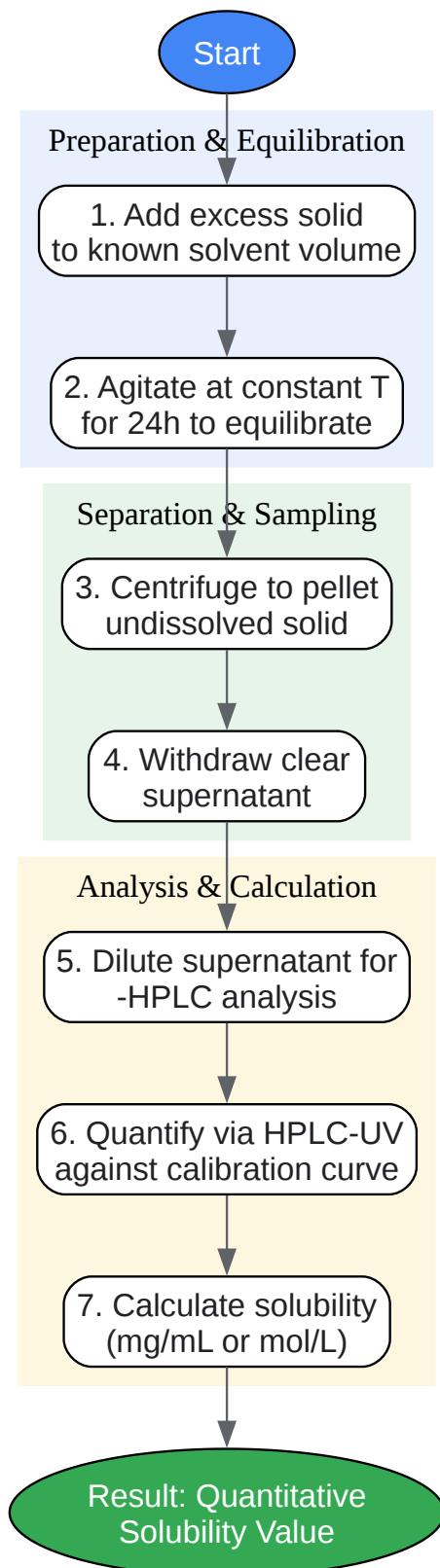
| Solvent Class | Solvent Example       | Predicted Solubility | Rationale & Expert Notes                                                                          |
|---------------|-----------------------|----------------------|---------------------------------------------------------------------------------------------------|
| Aqueous       | Water                 | Low (0.43 mg/mL[3])  | Lipophilic character dominates. Poor choice for stock solutions.                                  |
| Polar Aprotic | DMSO, DMF             | High                 | Excellent for preparing concentrated stock solutions for screening.                               |
| Chlorinated   | Dichloromethane (DCM) | High                 | Good choice for organic synthesis, particularly for SN2 reactions.                                |
| Ethers        | THF                   | Moderate             | Suitable for reactions requiring a non-protic, moderately polar medium.                           |
| Alcohols      | Methanol, Ethanol     | Low to Moderate      | Use with caution. Potential for solvolysis at the reactive bromomethyl site.                      |
| Nonpolar      | Hexanes, Toluene      | Very Low             | The polarity of the pyrimidine ring prevents dissolution in nonpolar aliphatic/aromatic solvents. |

## Experimental Protocols & Workflows

To ensure scientific integrity, protocols must be robust and self-validating. The following sections provide detailed methodologies for solubility determination and a logical framework for

solvent selection.

## Protocol: Experimental Solubility Determination

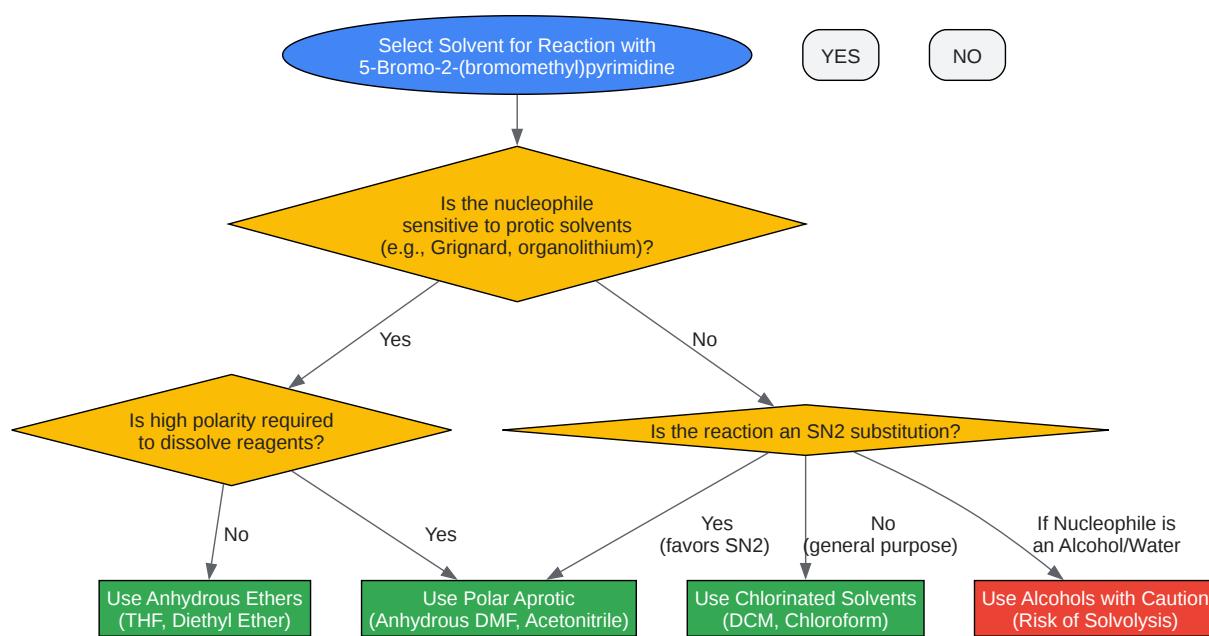

This protocol outlines a standard laboratory procedure to quantitatively determine the solubility of **5-Bromo-2-(bromomethyl)pyrimidine** in a solvent of interest.

### Step-by-Step Methodology:

- Preparation: Add a pre-weighed excess amount of the solid compound (e.g., 20 mg) to a known volume of the test solvent (e.g., 1.0 mL) in a sealed vial.
- Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
- Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge the vial to pellet the excess, undissolved solid.
- Sampling: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred.
- Dilution: Dilute the supernatant with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of an analytical instrument (e.g., HPLC-UV).
- Quantification: Analyze the diluted sample by HPLC-UV against a calibration curve prepared from known concentrations of the compound.
- Calculation: Use the measured concentration and the dilution factor to calculate the original concentration in the saturated supernatant. This value represents the solubility in mg/mL or mol/L.

## Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination protocol.


[Click to download full resolution via product page](#)

Caption: Workflow for quantitative solubility determination.

## Solvent Selection Framework for Synthesis

The choice of solvent is paramount for reaction success. The bromomethyl group is a potent electrophile, primed for nucleophilic substitution (SN2) reactions. This reactivity must guide solvent selection.

The following decision-making diagram provides a logical path for choosing an appropriate solvent.



[Click to download full resolution via product page](#)

Caption: Decision-making framework for solvent selection.

## Conclusion

**5-Bromo-2-(bromomethyl)pyrimidine** is a white to off-white solid with low aqueous solubility but good to excellent solubility in a range of polar aprotic and chlorinated organic solvents. Its reactive bromomethyl group necessitates careful solvent selection, particularly avoiding reactive protic solvents like alcohols unless solvolysis is the intended outcome. The information and protocols provided in this guide offer a robust framework for researchers to handle and deploy this valuable chemical intermediate with confidence and scientific rigor.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 5-broMo-2-(broMoMethyl)pyriMidine CAS#: 1193116-74-3 [m.chemicalbook.com]
- 2. americanelements.com [americanelements.com]
- 3. 1193116-74-3 | 5-Bromo-2-(bromomethyl)pyrimidine | Bromides | Ambeed.com [ambeed.com]
- 4. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- To cite this document: BenchChem. [Solubility and appearance of 5-Bromo-2-(bromomethyl)pyrimidine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2374605#solubility-and-appearance-of-5-bromo-2-bromomethyl-pyrimidine>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)